molecular formula C15H21N3OS B2680004 N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE CAS No. 1448058-25-0

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE

Cat. No.: B2680004
CAS No.: 1448058-25-0
M. Wt: 291.41
InChI Key: FPRAKARVLYMLMF-UHFFFAOYSA-N
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Description

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclohexene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the piperidine ring can produce secondary amines.

Scientific Research Applications

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . It may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c19-14(12-4-2-1-3-5-12)17-13-6-9-18(10-7-13)15-16-8-11-20-15/h1-2,8,11-13H,3-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRAKARVLYMLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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